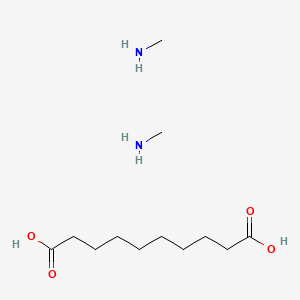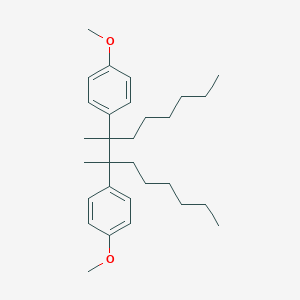
1,1'-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It consists of a tetradecane backbone with two methoxybenzene groups attached at the 7th and 8th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) typically involves a multi-step process. One common method includes the alkylation of 4-methoxybenzene with a suitable tetradecane derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the reaction and reduce the formation of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(cyclohexane).
Substitution: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-chloromethoxybenzene).
Aplicaciones Científicas De Investigación
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,2-Dichloroethylidene)bis(4-methoxybenzene): Known for its insecticidal properties.
1,1’-(Ethane-1,1-diyl)bis(4-methoxybenzene): Used in the synthesis of various organic compounds.
1,1’-(Ethene-1,1-diyl)bis(4-methoxybenzene): Studied for its photochemical properties.
Uniqueness
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
824401-18-5 |
|---|---|
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
1-methoxy-4-[8-(4-methoxyphenyl)-7,8-dimethyltetradecan-7-yl]benzene |
InChI |
InChI=1S/C30H46O2/c1-7-9-11-13-23-29(3,25-15-19-27(31-5)20-16-25)30(4,24-14-12-10-8-2)26-17-21-28(32-6)22-18-26/h15-22H,7-14,23-24H2,1-6H3 |
Clave InChI |
MSJKEHSLAFOTHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C1=CC=C(C=C1)OC)C(C)(CCCCCC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
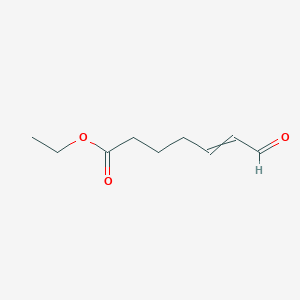
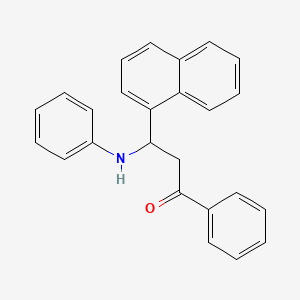
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
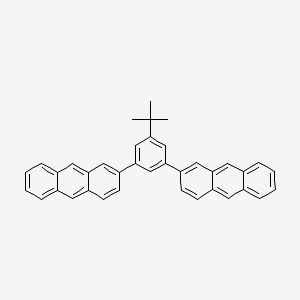
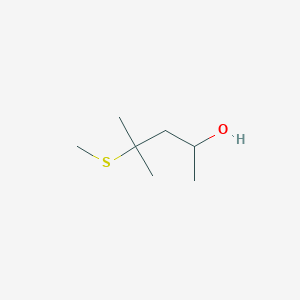

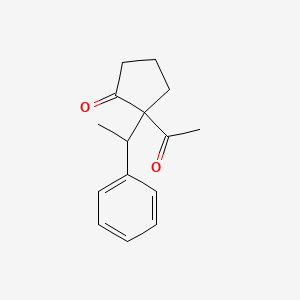
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
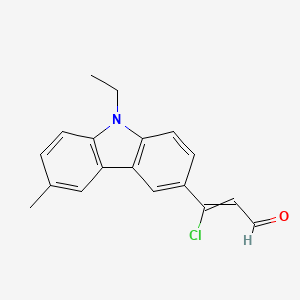
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
